![molecular formula C18H24ClNO5 B13689315 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde is an organic compound with the molecular formula C16H20ClNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group at the 4-position and a di-tert-butoxycarbonyl (di-Boc) protected amino group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzaldehyde as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butoxycarbonyl (di-Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 4-Chloro-2-[(di-Boc-amino)methyl]benzoic acid.
Reduction: 4-Chloro-2-[(di-Boc-amino)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde involves its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxidizing agents, while in reduction reactions, it targets reducing agents .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Lacks the di-Boc protected amino group.
2-[(di-Boc-amino)methyl]benzaldehyde: Lacks the chloro group.
4-Chloro-2-aminobenzaldehyde: Lacks the di-Boc protection.
Biological Activity
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-chloro-2-formylbenzene with di-tert-butyl dicarbonate (Boc) to protect the amine group. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds. For instance, compounds structurally similar to this compound have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 125 µg/mL |
Compound A | E. faecalis | 250 µg/mL |
Compound B | Candida albicans | 125 µg/mL |
Anticancer Activity
In addition to antimicrobial properties, derivatives of this compound have been investigated for their anticancer potential. Studies indicate that certain analogs exhibit cytotoxic effects on various cancer cell lines while maintaining low toxicity to normal cells .
Case Study: Cytotoxic Effects
One study evaluated the cytotoxicity of a series of benzaldehyde derivatives on human breast cancer cells (MCF-7). The results showed that compounds with halogen substitutions displayed enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship that favors halogenated derivatives for increased potency .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. Preliminary molecular docking studies suggest that this compound may inhibit key enzymes or receptors critical for bacterial survival and cancer cell metabolism .
Toxicity Profile
While exploring the biological activity, it is essential to consider the toxicity profile. The compound has shown moderate toxicity in certain assays, which necessitates further investigation into its safety for therapeutic applications. For instance, toxicity assays using Daphnia magna revealed variable toxicity levels among synthesized derivatives, indicating a need for careful evaluation in vivo .
Table 2: Toxicity Assessment
Compound | Toxicity Level | Assay Type |
---|---|---|
This compound | Moderate | Daphnia magna bioassay |
Compound C | Low | MTT assay on normal cells |
Properties
Molecular Formula |
C18H24ClNO5 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
tert-butyl N-[(5-chloro-2-formylphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H24ClNO5/c1-17(2,3)24-15(22)20(16(23)25-18(4,5)6)10-13-9-14(19)8-7-12(13)11-21/h7-9,11H,10H2,1-6H3 |
InChI Key |
RKQOHSYAFBUMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Cl)C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.